molecular formula C9H18O3 B14723011 2-Methoxyethyl hexanoate CAS No. 5461-60-9

2-Methoxyethyl hexanoate

Cat. No.: B14723011
CAS No.: 5461-60-9
M. Wt: 174.24 g/mol
InChI Key: WHFYLHIOEPSQJH-UHFFFAOYSA-N
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Description

2-Methoxyethyl hexanoate is an ester derived from hexanoic acid and 2-methoxyethanol. Structurally, it consists of a hexanoate group (C₆H₁₁COO⁻) linked to a 2-methoxyethyl moiety (CH₃OCH₂CH₂O⁻). This compound belongs to the glycol ether ester family, known for their solvent properties and versatility in industrial applications.

Properties

CAS No.

5461-60-9

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-methoxyethyl hexanoate

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-9(10)12-8-7-11-2/h3-8H2,1-2H3

InChI Key

WHFYLHIOEPSQJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-methoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water using azeotropic distillation. The use of catalysts like sulfuric acid or ion-exchange resins can enhance the reaction rate and yield. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis

Esters undergo acidic or basic hydrolysis to yield carboxylic acids and alcohols. For 2-methoxyethyl hexanoate:

  • Acidic hydrolysis :

2-Methoxyethyl hexanoate+H2OH+Hexanoic acid+2-Methoxyethanol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Hexanoic acid} + \text{2-Methoxyethanol}

  • Basic hydrolysis :

2-Methoxyethyl hexanoate+OHBaseHexanoate salt+2-Methoxyethanol\text{this compound} + \text{OH}^- \xrightarrow{\text{Base}} \text{Hexanoate salt} + \text{2-Methoxyethanol}

While no specific data exists for this compound, hydrolysis reactions of methyl hexanoate (a similar ester) have been studied, with enthalpy changes reported for hydrogenation-related processes .

Transesterification

Transesterification occurs when an ester reacts with another alcohol to form a new ester:

2-Methoxyethyl hexanoate+R-OHAcid catalystR-hexanoate+2-Methoxyethanol\text{this compound} + \text{R-OH} \xrightarrow{\text{Acid catalyst}} \text{R-hexanoate} + \text{2-Methoxyethanol}

This reaction is common in esters and is often used to modify physical properties (e.g., viscosity).

Thermochemical Data

While specific thermochemical data for this compound is unavailable, analogous esters like methyl hexanoate provide insights. For example, the hydrogenation of methyl hex-2-ynoate to methyl hexanoate releases -297 ± 5.0 kJ/mol under liquid-phase conditions .

Environmental and Toxicological Considerations

2-Methoxyethanol (a byproduct in hydrolysis) is known for its toxicity, including effects on bone marrow and reproductive systems . Its metabolite, methoxyacetic acid, is particularly harmful, with mechanisms involving interference in cellular metabolism .

Data Table: Key Reactions and Parameters

Reaction Type Reagents Products Conditions
Esterification Hexanoic acid, 2-methoxyethanolThis compound, WaterAcid catalyst (e.g., H₂SO₄), Heat
Acidic Hydrolysis Water, H⁺Hexanoic acid, 2-MethoxyethanolH⁺ catalyst (e.g., HCl), Heat
Transesterification Alcohol (R-OH), Acid catalystR-hexanoate, 2-MethoxyethanolAcid catalyst (e.g., H₂SO₄), Heat

Research Findings and Limitations

  • Synthesis : The one-step method for similar esters (e.g., diethylaminoethanol hexanoate citrate) highlights the use of toluene as a solvent and tetrabutyl titanate as a catalyst, achieving yields of up to 93% .

  • Toxicity : 2-Methoxyethanol’s toxicity underscores the need for careful handling during hydrolysis or decomposition .

  • Data Gaps : Specific reaction kinetics, thermodynamic parameters, and spectroscopic data for this compound are not available in the provided sources.

Scientific Research Applications

2-Methoxyethyl hexanoate has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of esterases and their role in metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl hexanoate primarily involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing hexanoic acid and 2-methoxyethanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with esterases and subsequent release of its constituent molecules.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of 2-methoxyethyl hexanoate with structurally similar esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not explicitly provided<sup>†</sup> C₉H₁₈O₃ 186.23 Methoxyethyl ester, hexanoate
2-Ethoxyethyl hexanoate 34912-29-3 C₁₀H₂₀O₃ 200.26 Ethoxyethyl ester, hexanoate
Methyl hexanoate 106-70-7 C₇H₁₄O₂ 130.18 Methyl ester, hexanoate
Ethyl hexanoate 123-66-0 C₈H₁₆O₂ 144.21 Ethyl ester, hexanoate
Allyl hexanoate 123-68-2 C₉H₁₆O₂ 156.22 Allyl ester, hexanoate

<sup>†</sup>Inferred from homologs in .

Key Observations :

  • Chain Length and Polarity : Longer alkoxy groups (e.g., ethoxy vs. methoxy) increase molecular weight and hydrophobicity. Methoxyethyl esters exhibit higher polarity than ethyl or methyl esters due to the ether oxygen .
  • Reactivity: Methyl hexanoate undergoes oxidation in three regimes (cool flame, negative temperature coefficient, and high-temperature oxidation), similar to n-alkanes . The methoxy group in this compound may alter its thermal stability and reaction pathways.

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Compliance
This compound Limited data; likely requires REACH evaluation for industrial use (analogy to 2-MeOx in ). Subject to REACH (EU)
2-Ethoxyethyl hexanoate Potential workplace exposure risks; handled under CLP regulations (). CLP, REACH
Ethyl hexanoate Generally recognized as safe (GRAS) for food use . FDA, EFSA

Contradictions: While ethyl hexanoate is food-safe, other esters (e.g., allyl hexanoate) may require stricter handling due to irritant properties .

Environmental and Industrial Behavior

  • Adsorption Affinity: Longer-chain carboxylates (e.g., hexanoate) exhibit higher adsorption on resins, suggesting this compound may persist in wastewater systems .
  • Production Methods: Most hexanoate esters are synthesized via acid-catalyzed esterification (e.g., 2-methylbutyl hexanoate in ).

Research Findings and Data Gaps

  • Oxidation Studies: Methyl hexanoate’s oxidation mechanism shares similarities with n-alkanes, but methoxyethyl esters may form unique intermediates due to ether linkages .
  • Toxicological Data: Urgent need for targeted studies on this compound’s subchronic and genotoxic effects (gap highlighted in ).

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